molecular formula C12H15N3O2 B11749006 4-({[(1-Methyl-1H-pyrazol-3-YL)methyl]amino}methyl)benzene-1,3-diol CAS No. 1006952-40-4

4-({[(1-Methyl-1H-pyrazol-3-YL)methyl]amino}methyl)benzene-1,3-diol

Cat. No.: B11749006
CAS No.: 1006952-40-4
M. Wt: 233.27 g/mol
InChI Key: SVRQAPFFESZMJZ-UHFFFAOYSA-N
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Description

4-({[(1-Methyl-1H-pyrazol-3-YL)methyl]amino}methyl)benzene-1,3-diol is an organic compound that features a benzene ring substituted with a pyrazole moiety and two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(1-Methyl-1H-pyrazol-3-YL)methyl]amino}methyl)benzene-1,3-diol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-({[(1-Methyl-1H-pyrazol-3-YL)methyl]amino}methyl)benzene-1,3-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-({[(1-Methyl-1H-pyrazol-3-YL)methyl]amino}methyl)benzene-1,3-diol has several scientific research applications:

Mechanism of Action

The mechanism by which 4-({[(1-Methyl-1H-pyrazol-3-YL)methyl]amino}methyl)benzene-1,3-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The pyrazole moiety can interact with active sites of enzymes, potentially inhibiting their activity. The hydroxyl groups can form hydrogen bonds with various biomolecules, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({[(1-Methyl-1H-pyrazol-3-YL)methyl]amino}methyl)benzene-1,3-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

4-({[(1-Methyl-1H-pyrazol-3-YL)methyl]amino}methyl)benzene-1,3-diol, also known by its chemical formula C12_{12}H15_{15}N3_3O2_2, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on antimicrobial properties, mechanisms of action, and relevant case studies.

  • Molecular Weight : 231.25 g/mol
  • Molecular Formula : C12_{12}H15_{15}N3_3O2_2
  • CAS Number : 1006963-69-4
  • Canonical SMILES : CN1C=CC(=N1)CNC2=CC=C(C=C2)C(=O)O

Biological Activity Overview

The compound exhibits a range of biological activities, particularly in antimicrobial efficacy. Its structure suggests potential interactions with various biological targets, leading to diverse pharmacological effects.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate significant antibacterial properties.

Bacterial Strain MIC (μg/mL) Mechanism of Action
Staphylococcus aureus15.625 - 62.5Inhibition of protein synthesis
Enterococcus faecalis62.5 - 125Disruption of cell wall synthesis
Escherichia coli31.108 - 62.216Inhibition of nucleic acid synthesis

The compound demonstrates bactericidal activity, effectively inhibiting biofilm formation in clinical isolates, particularly against Methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis (SE). The Minimum Biofilm Inhibitory Concentration (MBIC) values range from 31.108 to 248.863 μg/mL, showcasing its potential as an antibiofilm agent compared to traditional antibiotics like ciprofloxacin .

The proposed mechanisms of action for this compound include:

  • Inhibition of Protein Synthesis : The compound interferes with the bacterial ribosome, preventing the synthesis of essential proteins required for bacterial growth.
  • Disruption of Nucleic Acid Synthesis : It affects the replication and transcription processes within bacterial cells.
  • Cell Wall Synthesis Inhibition : The compound may also disrupt peptidoglycan cross-linking in bacterial cell walls, leading to cell lysis.

Case Studies

Several case studies have documented the effectiveness of this compound in clinical settings:

  • Case Study on MRSA :
    • A study evaluated the compound's efficacy against MRSA biofilms in vitro. Results indicated a significant reduction in biofilm biomass compared to untreated controls, suggesting its potential for treating chronic infections associated with biofilm formation.
  • Antibiofilm Activity Against SE :
    • Another study focused on Staphylococcus epidermidis, where the compound exhibited strong antibiofilm activity at low concentrations. This finding is crucial for developing treatments for device-related infections.
  • Comparative Analysis with Established Antibiotics :
    • Comparative studies indicated that this compound outperformed several conventional antibiotics in terms of biofilm inhibition and overall antimicrobial activity against resistant strains.

Properties

CAS No.

1006952-40-4

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

IUPAC Name

4-[[(1-methylpyrazol-3-yl)methylamino]methyl]benzene-1,3-diol

InChI

InChI=1S/C12H15N3O2/c1-15-5-4-10(14-15)8-13-7-9-2-3-11(16)6-12(9)17/h2-6,13,16-17H,7-8H2,1H3

InChI Key

SVRQAPFFESZMJZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)CNCC2=C(C=C(C=C2)O)O

Origin of Product

United States

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